4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound featuring multiple functional groups, including imidazole, sulfonyl, diazepane, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and diazepane intermediates, followed by their sulfonylation and subsequent coupling with benzo[c][1,2,5]thiadiazole. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the imidazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the imidazole or thiadiazole rings.
Scientific Research Applications
4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved often include signal transduction cascades, where the compound’s binding alters the downstream effects, leading to the desired biological outcome.
Properties
IUPAC Name |
4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O4S3/c21-26(22,12-4-1-3-11-14(12)18-25-17-11)19-5-2-6-20(8-7-19)27(23,24)13-9-15-10-16-13/h1,3-4,9-10H,2,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHCZJAUPTXVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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